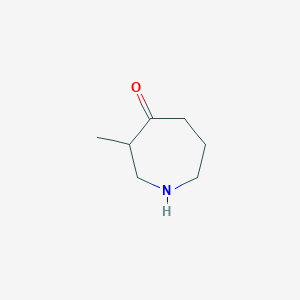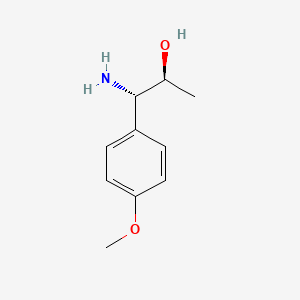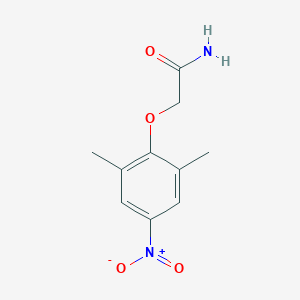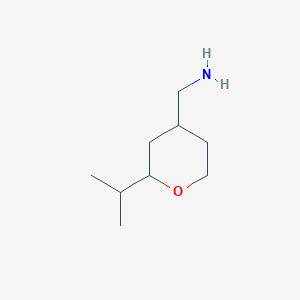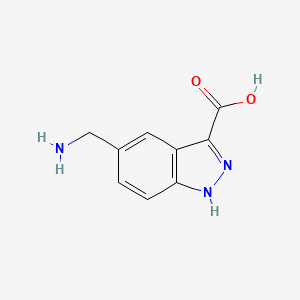![molecular formula C8H9N3O2S B13027720 Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is a heterocyclic compound that belongs to the class of imidazothiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate typically involves the condensation of thioamides with α-haloketones under basic conditions. This reaction forms the imidazothiazole ring system, which is then esterified to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
Methyl2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate is unique due to its specific structural features and the presence of both imidazole and thiazole rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3aH-imidazo[4,5-d][1,3]thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H9N3O2S/c1-4-9-7-8(14-4)11-5(10-7)3-6(12)13-2/h7H,3H2,1-2H3 |
InChI Key |
SFFCUCYTHQGWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=NC(=N2)CC(=O)OC)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)


